
9-hydrazinylidene-2-N,7-N-bis(2-hydroxyethyl)fluorene-2,7-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-hydrazinylidene-2-N,7-N-bis(2-hydroxyethyl)fluorene-2,7-disulfonamide is a complex organic compound with a unique structure that includes hydrazinylidene and hydroxyethyl groups attached to a fluorene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-hydrazinylidene-2-N,7-N-bis(2-hydroxyethyl)fluorene-2,7-disulfonamide typically involves multiple steps. One common method includes the reaction of fluorene derivatives with hydrazine and hydroxyethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained between 30-35°C. The pH of the reaction mixture is adjusted to around 9.5-10.0 using sodium hydroxide, and the reaction is allowed to proceed for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-hydrazinylidene-2-N,7-N-bis(2-hydroxyethyl)fluorene-2,7-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Halogenated compounds; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include sulfonic acids, amine derivatives, and various substituted fluorene compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-hydrazinylidene-2-N,7-N-bis(2-hydroxyethyl)fluorene-2,7-disulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 9-hydrazinylidene-2-N,7-N-bis(2-hydroxyethyl)fluorene-2,7-disulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. Additionally, its sulfonamide groups can interact with proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-bis(2-hydroxyethyl)piperazine: Similar in structure but lacks the fluorene backbone and hydrazinylidene group.
N,N-bis(2-hydroxyethyl)ethylenediamine: Contains hydroxyethyl groups but differs in the central structure and functional groups.
Uniqueness
9-hydrazinylidene-2-N,7-N-bis(2-hydroxyethyl)fluorene-2,7-disulfonamide is unique due to its combination of hydrazinylidene and hydroxyethyl groups attached to a fluorene backbone. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
9-hydrazinylidene-2-N,7-N-bis(2-hydroxyethyl)fluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S2/c18-21-17-15-9-11(28(24,25)19-5-7-22)1-3-13(15)14-4-2-12(10-16(14)17)29(26,27)20-6-8-23/h1-4,9-10,19-20,22-23H,5-8,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHOMEQJJJRFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCCO)C(=NN)C3=C2C=CC(=C3)S(=O)(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
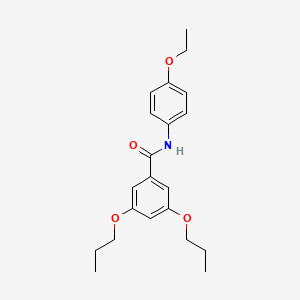
![2-{(5Z)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5043312.png)
![3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5043319.png)
![1-(3-cyclopropyl-1H-pyrazol-5-yl)-N-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methylmethanamine](/img/structure/B5043333.png)
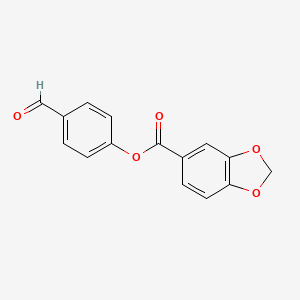
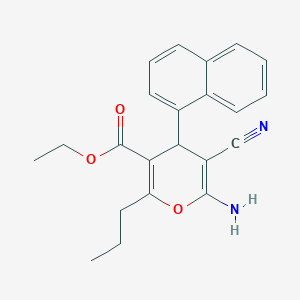
![1-(3,5-dimethylphenyl)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5043361.png)
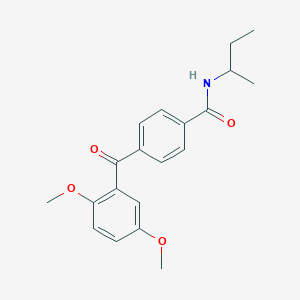
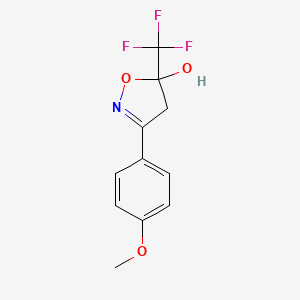
![Methyl 3-[butyl(ethyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5043374.png)
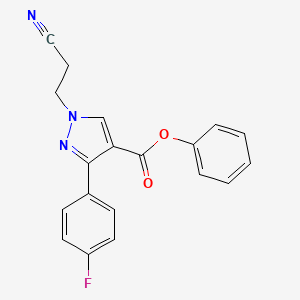

![N-(2-{4-[(3-pyridinylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5043408.png)
![5-(Furan-2-yl)-3-{[2-(morpholin-4-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B5043419.png)
